molecular formula C10H15BO3 B1591748 3-Isobutoxyphenylboronic acid CAS No. 849052-21-7

3-Isobutoxyphenylboronic acid

Cat. No.: B1591748
CAS No.: 849052-21-7
M. Wt: 194.04 g/mol
InChI Key: TZOSYEUNKIDTBY-UHFFFAOYSA-N
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Description

3-Isobutoxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with an isobutoxy group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

3-Isobutoxyphenylboronic acid is a low-molecular-weight hydrogelator . It forms a network of cross-linked nanofibers when dissolved in water, combining amorphous and crystalline phases . This interaction with water molecules results in the formation of hydrogels, which have unique viscoelastic, mechanical, and swelling properties .

Biochemical Pathways

The formation of hydrogels can influence various biological processes, including tissue engineering and drug delivery .

Pharmacokinetics

The solubility of isobutoxy derivatives of phenylboronic acid has been studied , which can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels. These hydrogels can provide structural support for cell division while mimicking tissues . They can also respond to various triggers, such as pH increase, H2O2, and cyclodextrin addition, and selectively absorb dyes for liquid mixture separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the viscoelastic properties of the hydrogels formed by this compound can be tuned by adding urea, thereby adjusting the gelation temperature . Furthermore, the compound’s response to various triggers (pH increase, H2O2, and cyclodextrin addition) suggests that changes in the chemical environment can affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyphenylboronic acid typically involves the reaction of 3-bromophenol with isobutyl bromide in the presence of a base to form 3-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .

Properties

IUPAC Name

[3-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOSYEUNKIDTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584582
Record name [3-(2-Methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-21-7
Record name B-[3-(2-Methylpropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849052-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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